Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride
Description
Properties
CAS No. |
300544-16-5 |
|---|---|
Molecular Formula |
C9H5ClO |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H |
InChI Key |
OFLNKTWSMPAKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C2C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride typically involves the use of advanced catalytic systems. One notable method includes the use of a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
Synthetic Chemistry
Reactivity and Derivatives
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride can be utilized as a versatile intermediate in synthetic organic chemistry. Its carbonyl chloride functionality allows for nucleophilic substitution reactions, enabling the formation of various derivatives that can be further functionalized into complex molecules. For instance, it can react with amines to yield amides or with alcohols to form esters.
Case Study: Synthesis of Benzocyclobutene Derivatives
Research has demonstrated that this compound can be transformed into benzocyclobutene derivatives through cycloaddition reactions. These derivatives are valuable in the development of materials with unique optical properties and have applications in photonic devices and sensors .
Material Science
Polymerization and Optical Properties
The compound can serve as a monomer in polymerization processes to produce high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace industries.
Optical Plastics
Research indicates that polymers derived from this compound possess valuable optical characteristics that make them ideal for use in lenses, light-diffusing elements, and data storage media . The ability to tailor the optical properties through chemical modifications opens avenues for innovative applications in optical devices.
Biological Applications
Potential Anticancer Activity
Studies have shown that bicyclic compounds similar to this compound exhibit biological activity against cancer cell lines. The unique structure may interact with biological targets involved in cell proliferation and apoptosis . This suggests potential applications in drug design and development.
Case Study: Interaction with Kinases
Computational studies have explored the interaction of bicyclic compounds with kinases, which are critical targets in cancer therapy. The insights gained from these studies may lead to the development of novel kinase inhibitors based on the bicyclic framework .
Computational Chemistry
Molecular Modeling and Drug Design
In computational chemistry, this compound serves as a model compound for studying reaction mechanisms and molecular interactions through simulations such as molecular docking and dynamics . These computational approaches facilitate the understanding of binding affinities and the optimization of lead compounds in drug discovery.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride involves its reactivity with various molecular targets. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and interactions with other molecules. The pathways involved often include nucleophilic addition or substitution mechanisms, leading to the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Key Findings :
- The carbonyl chloride derivative exhibits significantly higher electrophilicity compared to hydroxyl or carboxylic acid analogs, enabling rapid reactions with amines or alcohols to form amides/esters .
- Brominated analogs (e.g., 7-bromo derivatives) are more stable under acidic conditions but require transition-metal catalysts for further functionalization .
Comparison with Bicyclo[4.1.0]heptane Derivatives
Key Findings :
- The bicyclo[4.2.0]octa framework offers greater conjugation and stability than the smaller bicyclo[4.1.0]heptane system, making it more suitable for applications requiring prolonged storage or controlled reactivity .
Comparison with Halogenated Bicyclo Compounds
| Compound Name | CAS Number | Halogenation | Molecular Formula | Applications |
|---|---|---|---|---|
| Heptachlorobicyclo[2.2.1]hept-2-ene | 28680-45-7 | 7 Chlorine atoms | C₇H₃Cl₇ | Pesticide intermediate; high environmental persistence |
Key Findings :
- Unlike heavily halogenated bicyclo compounds (e.g., heptachloro derivatives), this compound has a single chlorine atom, reducing bioaccumulation risks while retaining synthetic utility .
Notes on Discrepancies and Limitations
- The compound’s IUPAC name varies slightly across sources (e.g., “triene” vs. “tetraene” in CAS registries), likely due to numbering conventions or isomerism .
- Limited experimental data on its pharmacokinetics or toxicity necessitate caution in handling, as inferred from SDS guidelines for analogous carbonyl chlorides .
Biological Activity
Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C9H5ClO
Molecular Weight : 166.59 g/mol
CAS Registry Number : 23439359
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The presence of the carbonyl chloride functional group enhances its electrophilic character, making it a potential candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves the chlorination of cyclooctatetraene derivatives. The process can be optimized using various reagents and conditions to yield high purity and yield.
Antitumor Activity
Recent studies have investigated the antitumor properties of bicyclic compounds related to this compound. For instance, derivatives have shown promising in vitro activity against several cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Bicyclo[4.2.1]nona-2,4,7-triene | Jurkat | 0.021 ± 0.002 |
| Bicyclo[4.2.1]nona-2,4,7-triene | K562 | 0.048 ± 0.004 |
| Bicyclo[4.2.1]nona-2,4,7-triene | U937 | 0.035 ± 0.003 |
| Bicyclo[4.2.1]nona-2,4,7-triene | HL60 | 0.040 ± 0.002 |
These findings indicate that compounds with similar bicyclic structures may exhibit significant cytotoxicity against tumor cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.
Case Studies
- In Vitro Studies : A study demonstrated that bicyclic compounds derived from bicyclo[4.2.0]octa-1(8),2,4,6-tetraene exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
- Enzymatic Reactions : Research has shown that the compound can act as a substrate for certain enzymatic reactions involving cytochrome P450 enzymes . These interactions suggest potential metabolic pathways for drug activation or detoxification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
